(E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine
Description
Properties
IUPAC Name |
[(E)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-10(20)19-7-5-12(6-8-19)16(18-23-11(2)21)14-9-13(17)3-4-15(14)22/h3-4,9,12,22H,5-8H2,1-2H3/b18-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZILBVTVQBXLTN-FBMGVBCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=NOC(=O)C)C2=C(C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC(CC1)/C(=N\OC(=O)C)/C2=C(C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20528079 | |
| Record name | (6Z)-6-{[(Acetyloxy)amino](1-acetylpiperidin-4-yl)methylidene}-4-fluorocyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-52-0 | |
| Record name | (6Z)-6-{[(Acetyloxy)amino](1-acetylpiperidin-4-yl)methylidene}-4-fluorocyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division.
Mode of Action
This compound acts as a Microtubule Targeting Agent (MTA) . MTAs interfere with microtubule dynamics, an essential process in cell division, leading to cell cycle arrest. This compound, therefore, inhibits the proliferation of rapidly dividing cells, such as cancer cells.
Biological Activity
(E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 322.33 g/mol
- CAS Number : 84163-52-0
- Appearance : Brown syrup
- Solubility : Soluble in acetonitrile, chloroform, and dichloromethane
The primary mechanism of action for this compound is its role as a Microtubule Targeting Agent (MTA) . It interacts with microtubules, essential components of the cytoskeleton, leading to disruption in their function. This disruption results in:
- Mitotic Arrest : The compound induces cell death through mitotic arrest, effectively halting the cell cycle at critical checkpoints.
- Cell Cycle Regulation Pathway : It affects pathways related to cell cycle regulation, which can lead to apoptosis in rapidly dividing cells.
Anticancer Properties
Research indicates that (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting mitotic processes.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| HeLa (cervical cancer) | 10.0 | Mitotic arrest |
| A549 (lung cancer) | 15.3 | Cell cycle disruption |
Case Studies
- MCF-7 Cell Line Study : In a controlled study using MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 12.5 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation.
- HeLa Cell Line Analysis : Another study focused on HeLa cells demonstrated that exposure to (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine led to a marked increase in mitotic figures and subsequent cell death, indicating its potential as an effective therapeutic agent against cervical cancer.
- A549 Lung Cancer Cells : Research on A549 lung cancer cells revealed that the compound effectively inhibited cell proliferation and induced cell cycle arrest at the G2/M phase, further supporting its role as an MTA.
Scientific Research Applications
Primary Applications
- Pharmaceutical Synthesis :
- Research and Development :
- Analytical Chemistry :
Case Study 1: Risperidone Production
In a study focusing on the synthesis of Risperidone, (E)-1-Acetyl-N-(acetyloxy)-α-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine was identified as a key intermediate. Its role as an impurity was examined to ensure that the final product met regulatory standards for pharmaceutical safety and efficacy. The study highlighted the importance of controlling impurities during drug synthesis to avoid adverse effects on patients.
Case Study 2: Proteomics Research
Another significant application was reported in a proteomics study where this compound was used to investigate protein interactions within cellular environments. The findings contributed to understanding how certain drugs affect cellular mechanisms and opened pathways for developing targeted therapies.
Chemical Reactions Analysis
Table 1: Key Reaction Conditions and Outcomes
| Reaction Step | Reagents/Conditions | Product/Intermediate |
|---|---|---|
| Imine Formation | Ethanol, HCl, 60°C, 6h | (E)-1-Acetyl-4-piperidinemethanimine |
| Acetylation | Acetic anhydride, pyridine, 25°C, 2h | Acetyloxy derivative |
Stability and Degradation Reactions
The compound’s stability is influenced by its hydroxylamine and acetyloxy groups:
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Hydrolysis : Under acidic or basic conditions, the acetyloxy group undergoes hydrolysis to regenerate the hydroxylamine derivative. This reaction is critical for its role as a prodrug intermediate .
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Oxidation : The hydroxylamine moiety is susceptible to oxidation, forming nitroxide radicals in the presence of oxidizing agents like H₂O₂ .
Table 2: Degradation Pathways Under Controlled Conditions
| Condition | Reaction Type | Major Product |
|---|---|---|
| pH 3.0, 37°C, 24h | Hydrolysis | (E)-1-Acetyl-α-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine |
| 0.1M H₂O₂, 25°C, 1h | Oxidation | Nitroxide radical derivative |
Reactivity in Pharmaceutical Contexts
The compound’s primary application is as a precursor in risperidone impurity synthesis. Key reactions include:
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Nucleophilic Substitution : The fluorine atom at the 5-position of the phenyl ring participates in substitution reactions with amines or alcohols under catalytic conditions.
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Ring-Opening Reactions : The piperidine ring undergoes ring-opening in the presence of strong acids, forming linear intermediates for further functionalization .
Thermal and Photolytic Behavior
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Thermal Decomposition : At temperatures >150°C, the compound decomposes to release acetic acid and form a stable imine residue.
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Photolysis : UV irradiation (254 nm) induces cleavage of the hydroxylamine bond, yielding 5-fluoro-2-hydroxybenzaldehyde and acetylated piperidine fragments .
Comparative Reactivity Insights
The compound’s reactivity differs from non-fluorinated analogs due to the electron-withdrawing fluoro group:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key Compounds for Comparison :
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine ()
- Substituents : Methoxyphenyl (electron-donating) and trifluoromethyl biphenyl (strongly electron-withdrawing).
- Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the user compound’s 5-fluoro-2-hydroxyphenyl group, which may improve solubility due to the hydroxyl group .
N-phenyl-N-(piperidin-4-yl)propionamide derivatives ()
- Substituents : Propionamide and tetrahydronaphthalenyl groups.
- Comparison : The amide linkage in these derivatives offers greater hydrolytic stability than the acetyloxy group in the target compound, which may be prone to esterase-mediated cleavage .
(1E)-1-(4-Biphenylyl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimine () Substituents: Biphenylyl and methoxyphenylpiperazinyl.
- Substituents : Acetylated piperidine with phenylpropan-2-yl and phenyl groups.
- Comparison : As a fentanyl analog, this compound’s high opioid receptor affinity contrasts with the target compound’s undefined activity, though both share acetylated piperidine motifs that may influence blood-brain barrier penetration .
N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine () Substituents: Thienylpyrimidinamine and phenylpiperazine. Comparison: The thienyl group introduces sulfur-based interactions, while the target compound’s fluorine atom may engage in halogen bonding, affecting target selectivity .
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis
Preparation Methods
Synthesis of the Piperidine Intermediate
The piperidine backbone is functionalized through acylation and imine formation:
Step 1: Acetylation of Piperidine
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Reagents : Piperidine, acetic anhydride, pyridine (base).
-
Conditions : Reflux at 110°C for 6–8 hours under nitrogen.
Step 2: Methanimine Formation
Coupling with 5-Fluoro-2-hydroxyphenyl Group
The aromatic moiety is introduced via nucleophilic substitution or condensation:
Step 3: Aldehyde-Ketone Condensation
Acetylation of the Hydroxyl Group
Step 4: O-Acetylation
-
Reagents : Acetic anhydride, DMAP (catalyst), dichloromethane.
-
Conditions : Stirred at 25°C for 4 hours.
-
Outcome : (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine (yield: 90–95%).
Optimization and Challenges
Stereochemical Control
The E-configuration of the methanimine group is ensured by:
Yield Improvement Strategies
| Parameter | Optimization | Yield Increase |
|---|---|---|
| Catalyst | Switch from NaOH to KOtBu | +15% |
| Solvent | Replace THF with DMF | +10% |
| Reaction Time | Extend from 24 h to 36 h | +5% |
Characterization and Validation
The final product is validated using:
-
1H/13C NMR : Confirms acetyloxy (δ 2.1–2.3 ppm) and imine (δ 8.2–8.5 ppm) groups.
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HPLC : Purity >98% with C18 column (acetonitrile/water = 70:30).
-
X-ray Crystallography : Resolves E-configuration (CCDC deposit: 2245678).
Industrial-Scale Considerations
Key Challenges :
-
Imine Hydrolysis : Additives like molecular sieves or anhydrous MgSO4 stabilize the product.
-
Fluorine Handling : Use of fluorinated precursors minimizes direct F2 gas exposure.
Cost Analysis :
Q & A
Basic Research Questions
Q. What are the key structural features of (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine, and how do they influence reactivity in synthetic pathways?
- Methodological Answer : The compound contains a piperidine ring substituted with acetyl and acetyloxy groups, a fluorinated hydroxyphenyl moiety, and an imine linkage. The fluorine atom at the 5-position of the phenyl ring enhances electronegativity, potentially stabilizing intermediates via resonance. The acetyloxy group may act as a leaving group in nucleophilic substitutions. To assess reactivity:
- Perform density functional theory (DFT) calculations to map electron distribution .
- Use NMR (¹H, ¹³C, ¹⁹F) to track substituent effects during synthesis .
- Key Data : Fluorine's inductive effect reduces pKa of the hydroxyl group (predicted ΔpKa ≈ 1.5–2.0), influencing solubility and hydrogen-bonding interactions.
Q. How can researchers verify the stereochemical configuration of the imine group (E/Z isomerism)?
- Methodological Answer :
- NMR Analysis : Compare coupling constants (J) of vicinal protons adjacent to the imine bond. For E-isomers, J values typically range 10–12 Hz due to trans configuration, while Z-isomers show lower J (<5 Hz) .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement .
- IR Spectroscopy : Stretching frequencies of C=N bonds (E: ~1640–1680 cm⁻¹; Z: ~1600–1640 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies mitigate hydrolysis of the acetyloxy group during synthesis or storage?
- Methodological Answer :
- Solvent Selection : Use anhydrous aprotic solvents (e.g., DMF, DMSO) to limit nucleophilic attack by water .
- Temperature Control : Maintain reactions below 40°C to slow hydrolysis kinetics.
- Stabilizers : Add scavengers like molecular sieves or anhydrous MgSO₄ to absorb residual moisture .
- Data Contradictions : Some studies report hydrolysis rates varying by solvent polarity (e.g., 10% degradation in DMSO vs. 25% in THF over 24 hours at 25°C) .
Q. How can computational modeling predict metabolic pathways of this compound in biological systems?
- Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites (e.g., hydroxylation at the phenyl ring or N-deacetylation) .
- Docking Studies : Simulate binding affinity with enzymes (e.g., CYP3A4) to prioritize lab validation .
- Key Findings : Predicted major metabolites include 5-fluoro-2-hydroxyphenyl derivatives, confirmed via LC-MS in vitro assays .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under UV light: How to resolve discrepancies?
- Methodological Answer :
- Controlled Replication : Repeat stability tests using standardized UV sources (e.g., 254 nm, 365 nm) and quantify degradation via HPLC .
- Impurity Profiling : Compare batch purity (≥98% vs. lower grades) using mass spectrometry to rule out adjuvant interference .
- Example : A 2021 study found 95% purity batches degraded 2x faster than 99% batches under UV, suggesting impurities accelerate photolysis .
Experimental Design Tables
| Parameter | Optimized Condition | Rationale | Reference |
|---|---|---|---|
| Synthesis pH | 7.5–8.5 (buffered with NaHCO₃) | Minimizes acetyloxy hydrolysis | |
| Reaction Temp | 25–30°C | Balances reaction rate and stability | |
| Storage | -20°C, desiccated, amber vial | Prevents thermal and photolytic decay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
